molecular formula C16H19N B3371816 3-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-12-7

3-[3-(4-Methylphenyl)propyl]aniline

Cat. No.: B3371816
CAS No.: 80861-12-7
M. Wt: 225.33 g/mol
InChI Key: NFJIYAKLRHAWPE-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)propyl]aniline is an organic compound with the molecular formula C16H19N It is a derivative of aniline, where the aniline group is substituted with a 3-(4-methylphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Methylphenyl)propyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and aniline.

    Reaction: The 4-methylbenzyl chloride undergoes a Friedel-Crafts alkylation with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[3-(4-Methylphenyl)propyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-[3-(4-Chlorophenyl)propyl]aniline
  • 3-[3-(4-Methoxyphenyl)propyl]aniline
  • 3-[3-(4-Fluorophenyl)propyl]aniline

Comparison:

  • 3-[3-(4-Methylphenyl)propyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules.
  • 3-[3-(4-Chlorophenyl)propyl]aniline has a chlorine substituent, which can enhance its electrophilic properties.
  • 3-[3-(4-Methoxyphenyl)propyl]aniline contains a methoxy group, which can affect its solubility and electronic properties.
  • 3-[3-(4-Fluorophenyl)propyl]aniline has a fluorine substituent, which can impact its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[3-(4-methylphenyl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)4-2-5-15-6-3-7-16(17)12-15/h3,6-12H,2,4-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJIYAKLRHAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509953
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80861-12-7
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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